molecular formula C18H13FN2O3S B14025985 2-(3-Fluoro-5-(pyridin-3-yloxy)phenyl)-2,3-dihydrobenzo[D]isothiazole 1,1-dioxide

2-(3-Fluoro-5-(pyridin-3-yloxy)phenyl)-2,3-dihydrobenzo[D]isothiazole 1,1-dioxide

Cat. No.: B14025985
M. Wt: 356.4 g/mol
InChI Key: GTUWFJSMHUOHTQ-UHFFFAOYSA-N
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Description

2-(3-Fluoro-5-(pyridin-3-yloxy)phenyl)-2,3-dihydrobenzo[D]isothiazole 1,1-dioxide is a complex organic compound that features a unique combination of fluorinated pyridine and benzoisothiazole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-5-(pyridin-3-yloxy)phenyl)-2,3-dihydrobenzo[D]isothiazole 1,1-dioxide typically involves multiple steps, including the formation of the fluoropyridine and benzoisothiazole moieties, followed by their coupling. One common method involves the nucleophilic aromatic substitution reaction of 3-fluoropyridine with a suitable phenol derivative under basic conditions . The resulting intermediate is then subjected to cyclization and oxidation reactions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to improve yield and reduce production costs .

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-5-(pyridin-3-yloxy)phenyl)-2,3-dihydrobenzo[D]isothiazole 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(3-Fluoro-5-(pyridin-3-yloxy)phenyl)-2,3-dihydrobenzo[D]isothiazole 1,1-dioxide stands out due to its unique combination of fluorinated pyridine and benzoisothiazole structures. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .

Properties

Molecular Formula

C18H13FN2O3S

Molecular Weight

356.4 g/mol

IUPAC Name

2-(3-fluoro-5-pyridin-3-yloxyphenyl)-3H-1,2-benzothiazole 1,1-dioxide

InChI

InChI=1S/C18H13FN2O3S/c19-14-8-15(10-17(9-14)24-16-5-3-7-20-11-16)21-12-13-4-1-2-6-18(13)25(21,22)23/h1-11H,12H2

InChI Key

GTUWFJSMHUOHTQ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2S(=O)(=O)N1C3=CC(=CC(=C3)F)OC4=CN=CC=C4

Origin of Product

United States

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